molecular formula C12H13NO2 B1267908 Ethyl 2-cyano-3-phenylpropanoate CAS No. 6731-58-4

Ethyl 2-cyano-3-phenylpropanoate

Cat. No. B1267908
CAS RN: 6731-58-4
M. Wt: 203.24 g/mol
InChI Key: SYKQOFCBFHMCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04863904

Procedure details

A solution of 4.56 g of the ester obtained in 30 ml of benzene was hydrogenated over 0.45 g of a 10% palladium/charcoal under a hydrogen atmosphere at room temperature for 4 hours. After filtration of the catalyst, the reaction mixture was concentrated under reduced pressure to obtain 4.26 g of 2-cyano-3-phenylpropionic acid ethyl ester as a colorless oil.
Name
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]([C:13]#[N:14])=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:2]>C1C=CC=CC=1.[Pd]>[CH2:1]([O:3][C:4](=[O:15])[CH:5]([C:13]#[N:14])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
C(C)OC(C(=CC1=CC=CC=C1)C#N)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC1=CC=CC=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.26 g
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.